molecular formula C14H15BO3 B1271526 4-Benzyloxy-2-methylphenylboronic acid CAS No. 847560-49-0

4-Benzyloxy-2-methylphenylboronic acid

Cat. No. B1271526
M. Wt: 242.08 g/mol
InChI Key: VCDFDGOVNBMYRW-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-methylphenylboronic acid is a compound that is related to various boronic acids and derivatives which are frequently used in organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the general class of phenylboronic acids and their derivatives are well-studied for their utility in various chemical reactions, including the formation of liquid crystals, self-assembling monolayers, and catalysis in organic synthesis .

Synthesis Analysis

The synthesis of related boronic acid derivatives often involves multiple steps, including methylation, acylation, and reduction processes. For instance, the synthesis of liquid crystal intermediates from 4-phenylphenol involves a series of reactions such as methylation, acylation, haloform reaction, demethylation, alkylation condensation, and reduction . Similarly, the reaction of o-formylphenylboronic acid with morpholine leads to the formation of a benzoxaborole derivative . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of 4-benzyloxy-2-methylphenylboronic acid.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is often characterized using spectroscopic techniques such as IR, NMR, and MS . X-ray diffraction is also a common method to determine the crystal structure and confirm the geometry of the molecules . The dihedral angles between aromatic rings and the presence of functional groups such as carbonyl can influence the properties and reactivity of these compounds .

Chemical Reactions Analysis

Phenylboronic acids are known to participate in various chemical reactions. For example, they can catalyze dehydrative condensation between carboxylic acids and amines, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid . The ortho-substituent on the boronic acid can play a crucial role in the reaction mechanism by preventing the coordination of amines to the boron atom, thus accelerating the reaction . Additionally, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, which is influenced by solvent composition and pH .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives can be studied through various analytical techniques. The stability of these compounds can be assessed using thermal analysis, as demonstrated by the TG/DTG analysis of a thiophene-containing benzoic acid derivative . Quantum chemical calculations, such as DFT, can provide insights into the electronic properties, such as HOMO and LUMO energies, and predict the chemical reactivity of the molecules . The antioxidant properties of these compounds can also be evaluated using assays like the DPPH free radical scavenging test .

Scientific Research Applications

1. Suzuki–Miyaura Coupling

  • Application Summary: 4-Benzyloxy-2-methylphenylboronic acid is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Results or Outcomes: A kinetic analysis of a competition conducted between different boron reagents demonstrated experimentally that the boronic acid was the most reactive species .

2. Development of Phenyl-oxazoles

  • Application Summary: 4-Benzyloxy-2-methylphenylboronic Acid is used in the development of Phenyl-oxazoles, a family of H3R inverse agonists that exhibits anti-amnesic effects .

3. Protodeboronation of Pinacol Boronic Esters

  • Application Summary: 4-Benzyloxy-2-methylphenylboronic Acid can be used in the protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .
  • Results or Outcomes: The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

As mentioned earlier, boronic acids, including “4-Benzyloxy-2-methylphenylboronic acid”, are generally used as reagents in various organic synthesis reactions, particularly in carbon-carbon bond-forming reactions like the Suzuki–Miyaura coupling . They are also used in the development of various pharmaceutical compounds .

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

While specific future directions for 4-Benzyloxy-2-methylphenylboronic acid are not mentioned in the sources, the compound’s use in Suzuki–Miyaura coupling reactions suggests potential applications in the synthesis of various organic compounds . Its role in the development of Phenyl-oxazoles also indicates possible uses in pharmaceutical research .

properties

IUPAC Name

(2-methyl-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDFDGOVNBMYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378304
Record name 4-Benzyloxy-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-2-methylphenylboronic acid

CAS RN

847560-49-0
Record name 4-Benzyloxy-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)-2-methylbenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Kalčic - 2017 - dspace.cuni.cz
This thesis is engaged in the synthesis of polysubstituted pyrimidines with anti- inflammatory properties. Such molecules can inhibit production of prostaglandin E2 (PGE2). The aim of …
Number of citations: 2 dspace.cuni.cz

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